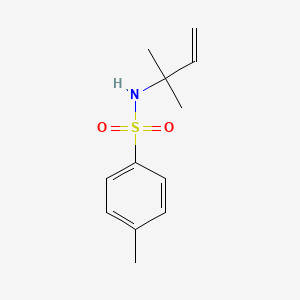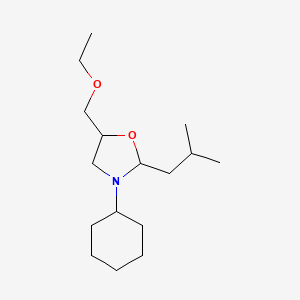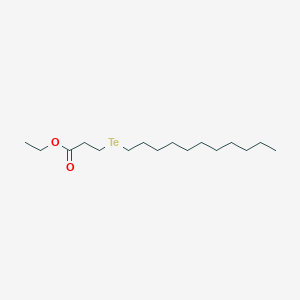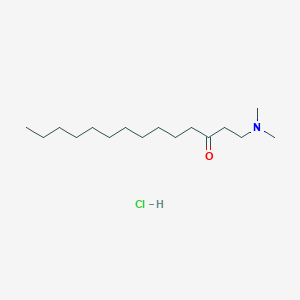
4-Methyl-N-(2-methylbut-3-en-2-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-(2-methylbut-3-en-2-yl)benzene-1-sulfonamide is an organic compound with a complex structure that includes a benzene ring, a sulfonamide group, and a branched alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-methylbut-3-en-2-yl)benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methylbut-3-en-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-N-(2-methylbut-3-en-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-(2-methylbut-3-en-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Methyl-N-(2-methylbut-3-en-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The branched alkyl chain and benzene ring can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzenesulfonamide: Lacks the branched alkyl chain, making it less hydrophobic.
N-(2-Methylbut-3-en-2-yl)benzenesulfonamide: Similar structure but without the methyl group on the benzene ring.
4-Methyl-N-(2-methylpropyl)benzenesulfonamide: Contains a different alkyl chain, affecting its chemical properties and reactivity.
Uniqueness
4-Methyl-N-(2-methylbut-3-en-2-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features. The presence of both the sulfonamide group and the branched alkyl chain provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
90036-69-4 |
|---|---|
Molekularformel |
C12H17NO2S |
Molekulargewicht |
239.34 g/mol |
IUPAC-Name |
4-methyl-N-(2-methylbut-3-en-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H17NO2S/c1-5-12(3,4)13-16(14,15)11-8-6-10(2)7-9-11/h5-9,13H,1H2,2-4H3 |
InChI-Schlüssel |
VAWPYBJXPIQIGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Chlorophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14390936.png)


![2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14390959.png)


![5-Methylspiro[5.5]undec-1-en-3-one](/img/structure/B14390990.png)
![N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine](/img/structure/B14390992.png)



![1-[(2-Chlorophenyl)(diphenyl)methyl]pyridin-4(1H)-one](/img/structure/B14391023.png)

![N-[(4-Methoxy-3-methylphenyl)methyl]glycine](/img/structure/B14391044.png)
